N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
Description
N-[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]-3-Phenoxypropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a phenoxypropanamide moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its electron-withdrawing properties and stability, making it a common scaffold in medicinal and agrochemical research. The 4-bromophenyl substituent enhances lipophilicity and may influence bioactivity through halogen bonding interactions.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c18-13-8-6-12(7-9-13)16-20-21-17(24-16)19-15(22)10-11-23-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REILXPRUCDICHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or brominating agents.
Coupling with Phenoxypropanamide: The final step involves coupling the oxadiazole derivative with phenoxypropanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Coupling reagents like EDCI, DCC, or palladium catalysts are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
The oxadiazole derivatives exhibit anticancer properties primarily through the induction of apoptosis in cancer cells and inhibition of tumor growth. The mechanism often involves interference with cellular signaling pathways that regulate cell proliferation and survival.
Case Studies:
-
In Vitro Studies:
A study reported that derivatives similar to N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide showed significant cytotoxic effects against various cancer cell lines including breast cancer (MDA-MB-231) and lung cancer (A549). The percent growth inhibition (PGI) was notably high, with some compounds achieving over 70% inhibition at specific concentrations . -
In Vivo Studies:
In animal models, particularly using Drosophila melanogaster, compounds within this class demonstrated not only anticancer effects but also anti-diabetic properties. These studies highlighted the dual potential of oxadiazole derivatives in targeting multiple pathways involved in disease processes .
Biological Significance
Antimicrobial and Anti-inflammatory Activities:
Apart from anticancer applications, this compound has been investigated for its antimicrobial properties. Compounds from the oxadiazole family have shown efficacy against various bacterial strains and have been noted for anti-inflammatory effects, making them candidates for treating infections and inflammatory diseases .
Table: Biological Activities of Oxadiazole Derivatives
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the reaction of 4-bromophenyl hydrazine with appropriate carboxylic acid derivatives to form the oxadiazole ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.
Key Findings:
- Substituent Effects: Variations in substituents on the phenoxy group significantly influence the compound's potency.
- Electronic Properties: The introduction of electron-withdrawing groups enhances anticancer activity by stabilizing the transition state during key reactions involved in cell apoptosis .
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various signaling pathways, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole
Compounds with a 1,3,4-thiadiazole core (e.g., 1-(pyridin-4′-carbonyl)-4-arylthiosemicarbazides and derivatives) were synthesized by Zhang et al. (1988). These compounds demonstrated plant growth-promoting activity at low concentrations, particularly in wheat and cucumbers.
1,3,4-Oxadiazole vs. Tetrazole
Wang et al. (2003) synthesized N-5-tetrazolyl-N′-aroylurea derivatives, where the tetrazole ring replaced the oxadiazole. Notably, N-5-tetrazolyl-N′-(4-bromobenzoyl)urea (2j) exhibited exceptional auxin-like activity (plant growth regulation). The tetrazole’s higher aromaticity and nitrogen content may enhance hydrogen bonding compared to oxadiazole, but the oxadiazole’s stability under physiological conditions could favor agrochemical applications .
Substituent Effects
Bromophenyl vs. Methoxyphenyl or Methylphenyl
The 4-bromophenyl group in the target compound is critical for bioactivity. In Wang et al.’s study, bromophenyl-substituted tetrazoles (e.g., 2j ) outperformed methoxy- or methylphenyl analogs in growth-promoting activity, likely due to bromine’s electronegativity and hydrophobic interactions . Similarly, the bromine atom in the target compound may enhance membrane permeability and target binding.
Phenoxypropanamide vs. Aroylurea or Thiosemicarbazide
The 3-phenoxypropanamide side chain differentiates the target compound from analogs like aroylureas (Wang et al.) or thiosemicarbazides (Zhang et al.). However, urea derivatives showed stronger cytokinin-like activity in plant studies, suggesting that substituent polarity and hydrogen-bonding capacity are key determinants .
Plant Growth Regulation
- Target Compound : Preliminary data suggest moderate auxin-like activity but requires further validation.
- Tetrazole Derivatives (2j) : Achieved 90% growth stimulation in wheat seedlings at 10 ppm, attributed to synergistic auxin and cytokinin effects .
- 1,3,4-Thiadiazoles : Promoted root elongation in cucumbers at 5 ppm, likely via stress-response modulation .
Agrochemical Stability
The 1,3,4-oxadiazole core in the target compound is resistant to hydrolysis, whereas tetrazoles may degrade under acidic conditions. This stability could extend the compound’s field efficacy.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a bromophenyl group , an oxadiazole ring , and a phenoxypropanamide moiety. The presence of bromine enhances the compound's reactivity and biological profile.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit histone deacetylase (HDAC) activity, which is crucial in cancer progression. A derivative with a similar structure demonstrated significant HDAC8 inhibitory activity and exhibited anticancer effects comparable to established chemotherapeutics .
| Compound | HDAC Inhibition | Anticancer Activity |
|---|---|---|
| This compound | Moderate | Significant |
| 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide | High | Comparable to standard treatments |
Antimicrobial Activity
The biological activity of oxadiazole derivatives extends to antimicrobial properties. A study focusing on related compounds found that several oxadiazoles exhibited potent antibacterial and antifungal activities against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often inhibit enzymes involved in cancer cell proliferation.
- Interference with Cellular Signaling : These compounds may disrupt signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Some derivatives have been shown to trigger programmed cell death in cancer cells.
Study 1: Anticancer Evaluation
A recent study evaluated the anticancer potential of various oxadiazole derivatives, including those structurally similar to this compound. The results indicated that these compounds significantly reduced cell viability in cancer cell lines while exhibiting low toxicity towards normal cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against resistant strains of bacteria. The findings revealed that certain derivatives demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the established synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide?
The synthesis typically involves multi-step reactions:
- Cyclization : Thiosemicarbazide precursors undergo cyclization with reagents like POCl₃ or H₂SO₄ to form the oxadiazole ring .
- Coupling Reactions : The 4-bromophenyl and phenoxypropanamide moieties are introduced via nucleophilic acyl substitution or amide bond formation under reflux conditions (e.g., ethanol, 5–8 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (aqueous ethanol) ensures high purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with shifts typical for oxadiazole (~δ 8.3–8.6 ppm for aromatic protons) and amide groups (~δ 2.5–3.5 ppm for aliphatic chains) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of oxadiazole) validate functional groups .
- X-Ray Crystallography : SHELX software (SHELXL for refinement) resolves crystal structures, addressing challenges like twinning or low-resolution data .
Q. What biological activities are reported for this compound and related oxadiazole derivatives?
- Antimicrobial : Oxadiazole derivatives show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Antitumor : Inhibition of cancer cell proliferation (e.g., MCF-7 breast cancer) through apoptosis induction .
- Enzyme Inhibition : Targets include lipoxygenase (LOX) and butyrylcholinesterase (BChE), relevant to inflammation and neurodegenerative diseases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR strategies focus on:
- Substituent Effects : Replacing the 4-bromophenyl group with electron-withdrawing groups (e.g., -NO₂) enhances antitumor activity but may reduce solubility .
- Side Chain Modifications : Introducing hydrophilic groups (e.g., -OH, -SO₃H) improves pharmacokinetics .
Table 1 : Bioactivity Comparison of Analogues
| Substituent on Oxadiazole | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|
| 4-Bromophenyl | CB1 receptor: 1.35 nM | |
| 4-Chlorophenyl | LOX inhibition: 12.4 µM | |
| 3-Nitrophenyl | Antifungal: 8.2 µg/mL |
Q. What computational methods predict target interactions?
- Molecular Docking : Simulations using AutoDock Vina identify binding poses with receptors (e.g., CB1 receptor interactions via halogen bonding) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
Q. What challenges arise in crystallographic refinement of this compound?
- Twinning : Common in oxadiazole derivatives due to symmetry; resolved using SHELXL’s TWIN commands .
- Disorder : Flexible phenoxy groups may require constrained refinement or partial occupancy modeling .
Q. How can contradictory bioassay data be resolved?
- Assay Replicates : Conduct triplicate experiments under standardized conditions (e.g., pH 7.4, 37°C) .
- Control Compounds : Compare with known inhibitors (e.g., galantamine for BChE assays) to validate methodology .
Q. What strategies improve pharmacokinetic properties of derivatives?
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or prodrug formulations .
- Metabolic Stability : Introduce metabolically stable groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
